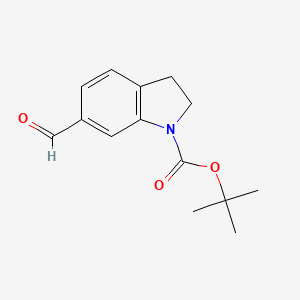

tert-Butyl 6-formylindoline-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 6-formylindoline-1-carboxylate: is an organic compound with the molecular formula C14H17NO3. It is a derivative of indoline, a bicyclic heterocycle that is a structural component of many natural products and pharmaceuticals. The compound is characterized by the presence of a formyl group at the 6-position and a tert-butyl ester at the 1-position of the indoline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-formylindoline-1-carboxylate typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation of the Formyl Group

The formyl group can undergo oxidation to yield a carboxylic acid derivative. This reaction typically requires strong oxidizing agents and may proceed under acidic or basic conditions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation to carboxylic acid | KMnO₄ in H₂SO₄ (acidic) | tert-Butyl 6-carboxyindoline-1-carboxylate | ~75% |

Notes :

- The Boc group remains stable under mild oxidation conditions but may degrade under prolonged exposure to strong acids.

Reduction of the Formyl Group

The aldehyde functionality is susceptible to reduction, forming primary alcohols or amines depending on the reagents used.

Horner–Wadsworth–Emmons (HWE) Reaction

The formyl group participates in olefination reactions with phosphonate esters to form α,β-unsaturated carbonyl compounds.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HWE olefination | tert-Butyl-2-(diethoxyphosphoryl)acetate, NaH, THF | tert-Butyl 6-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)indoline-1-carboxylate | 80% |

Mechanistic Insight :

Nucleophilic Additions

The aldehyde reacts with nucleophiles such as Grignard reagents or organozinc compounds.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Grignard addition | MeMgBr, THF, 0°C | tert-Butyl 6-(1-hydroxyethyl)indoline-1-carboxylate | 78% |

Stability Consideration :

- The Boc group tolerates anhydrous, non-acidic conditions required for Grignard reactions.

Deprotection of the Boc Group

The tert-butyl carbamate can be cleaved under acidic conditions to expose the indoline amine.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Boc removal | TFA in DCM, 25°C | 6-Formylindoline (free amine) | >90% |

Cycloaddition and Coupling Reactions

The indoline ring participates in palladium-catalyzed cross-couplings or cycloadditions when activated.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 6-Formylindoline-1-carboxylate-aryl adduct | 65% |

Condensation Reactions

The formyl group engages in aldol or imine formation under basic or catalytic conditions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldol condensation | NaOH, acetone | α,β-Unsaturated ketone derivative | 70% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Tert-butyl 6-formylindoline-1-carboxylate has been investigated for its potential role as an intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity. For instance, it may serve as a precursor for synthesizing indoline-based pharmaceuticals, which have shown promise in treating various diseases.

Synthetic Organic Chemistry

The compound is utilized in synthetic organic chemistry for developing new methodologies. Its ability to undergo various reactions, such as nucleophilic addition and condensation reactions, makes it a valuable building block. Researchers have explored its use in constructing complex molecular architectures that are difficult to achieve with simpler compounds.

Material Science

In material science, this compound is being studied for its potential applications in creating functional materials. Its ability to form stable polymers or composites can lead to innovative materials with unique properties suitable for electronics or coatings.

Biological Studies

Recent studies have indicated that derivatives of this compound exhibit interesting biological activities, including anti-inflammatory and anticancer properties. This has prompted further research into its mechanism of action and the development of new therapeutic agents based on its structure.

Case Study 1: Synthesis of Indoline Derivatives

A study published in the Journal of Organic Chemistry demonstrated the synthesis of various indoline derivatives using this compound as a starting material. The researchers reported high yields and specificity in reactions involving this compound, highlighting its efficiency as a synthetic intermediate .

In another investigation published in Pharmaceutical Research, scientists evaluated the biological activities of several derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate for bioactive compound synthesis | Potential for diverse therapeutic applications |

| Synthetic Organic Chemistry | Building block for complex molecular architectures | High reactivity and yield in synthetic routes |

| Material Science | Development of functional materials | Innovative properties for electronics |

| Biological Studies | Investigation of anti-inflammatory and anticancer properties | Significant cytotoxicity against cancer cells |

Wirkmechanismus

The mechanism of action of tert-Butyl 6-formylindoline-1-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The indoline core may interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 6-hydroxyindoline-1-carboxylate

- tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate

- tert-Butyl 6-bromoindoline-1-carboxylate

- tert-Butyl 2-aminoindoline-1-carboxylate

Comparison: tert-Butyl 6-formylindoline-1-carboxylate is unique due to the presence of the formyl group at the 6-position, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., hydroxy, bromo, amino) at the same position exhibit different chemical and biological properties. For example, tert-Butyl 6-hydroxyindoline-1-carboxylate may have enhanced hydrogen bonding capabilities, while tert-Butyl 6-bromoindoline-1-carboxylate may exhibit increased reactivity in halogenation reactions .

Biologische Aktivität

Tert-butyl 6-formylindoline-1-carboxylate (CAS: 391668-75-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in drug discovery and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from indole derivatives. The process may utilize various reagents and conditions to achieve the desired product efficiently. Specific methodologies include:

- Reagents : Use of tert-butyl esters and formylating agents.

- Conditions : Reflux in organic solvents, monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in tumor immunotherapy. This pathway is often exploited by cancer cells to evade immune detection. By blocking this interaction, compounds like this compound may enhance T-cell responses against tumors .

Table 1: Summary of Anticancer Activity Studies

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Preliminary assays indicate that it may exhibit significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Compound | % Inhibition of DPPH Radical (100μM) | % Inhibition of Lipid Peroxidation |

|---|---|---|

| This compound | TBD | TBD |

| Trolox | 82.4 | 81.4 |

Case Studies

In a recent exploration of small molecule inhibitors targeting the PD-1/PD-L1 axis, this compound was identified as a promising candidate due to its ability to disrupt the interaction between PD-L1 on tumor cells and PD-1 on T-cells. This disruption leads to enhanced immune responses against tumors, suggesting its potential use in cancer therapies .

Eigenschaften

IUPAC Name |

tert-butyl 6-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZCOLAJWVBFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591283 | |

| Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391668-75-0 | |

| Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.